molecular formula C10H14OS B077251 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol CAS No. 10341-45-4

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol

Cat. No.: B077251
CAS No.: 10341-45-4
M. Wt: 182.28 g/mol
InChI Key: FCTQKQGLODNYNN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol is an organic compound with the molecular formula C10H14OS It is a phenolic compound characterized by the presence of two methyl groups and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol typically involves the methylation of phenolic compounds. One common method is the reaction of 2,4-dimethylphenol with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a methylating agent like methyl iodide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the product. Post-reaction purification steps, such as distillation and crystallization, are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dimethyl-6-(methylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7-4-8(2)10(11)9(5-7)6-12-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTQKQGLODNYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CSC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493825
Record name 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-45-4
Record name 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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